![molecular formula C12H16FNO2 B2872306 Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate CAS No. 1374329-41-5](/img/structure/B2872306.png)
Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate” is a chemical compound. It is also known as "tert-Butyl N- [2- [4-fluoro-3- (trifluoromethyl)phenyl]allylamino]carbamate" . It has a molecular weight of 334.31 .
Synthesis Analysis
The synthesis of similar compounds, such as tert-butyl 2-(substituted benzamido) phenylcarbamate, has been reported . These compounds were synthesized by the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of EDCI and HOBt as a coupling reagent .Molecular Structure Analysis
The molecular structure of “Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate” can be represented by the formula C12H14F3NO2 .Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Phenyl tert-Butyl Nitroxides
This compound is utilized in the synthesis of fluorinated phenyl tert-butyl nitroxides, which are important in the development of new functional materials and pharmaceuticals with unique properties. The process involves the interaction of fluorinated aromatic compounds with tert-butylamine, followed by oxidation to produce the nitroxides .
Intermediate in Ceftolozane Synthesis
Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate serves as an important intermediate in the synthesis of ceftolozane, a fifth-generation cephalosporin antibiotic. The synthesis pathway includes amination, reduction, esterification, trityl protection, and condensation steps, starting from 1-methyl-1H-pyrazol-5-amine .
Chiral Selective Reduction in Pharmaceutical Synthesis
The compound is used in chiral selective reduction processes facilitated by ketoreductases. This is particularly important in the synthesis of chiral selective tert-butyl[5-(4-cyanobenzoyl)-2-fluorophenyl]carbamate, which is a key step in producing certain pharmaceuticals .
N-Boc Protection of Amines and Peptides
N-Boc protection is a fundamental transformation in organic synthesis, especially in peptide chemistry. “2-(Fluoromethyl)aniline, N-Boc protected” is used for the chemoselective mono-N-Boc protection of various amines, amino acids, and peptides, which is crucial in the manipulation of complex polyfunctional molecules .
Organofluorine Chemistry
The compound plays a significant role in organofluorine chemistry, offering high-quality intermediates for the synthesis of organofluorine compounds. These compounds are essential in various fields, including agrochemicals, materials science, and life sciences .
Magnetic Materials Synthesis
In the field of magnetic materials, this compound is used to create copper-nitroxide complexes. These complexes exhibit intramolecular ferromagnetic exchange interactions, which are valuable for understanding magneto-structural correlations and developing new magnetic materials .
Antibacterial Activity Enhancement
As an intermediate in the synthesis of advanced antibiotics like ceftolozane, “Tert-butyl N-[2-(fluoromethyl)phenyl]carbamate” contributes to enhancing antibacterial activity against resistant strains of bacteria, including Pseudomonas aeruginosa .
Biocatalysis and Biotransformation
The compound is involved in biocatalysis and biotransformation processes, where enzymes like ketoreductases are used to perform specific chemical reactions. This is particularly important in the pharmaceutical industry for the production of enantiomerically pure substances .
Mecanismo De Acción
Target of Action
It’s worth noting that boc-protected compounds are often used in peptide synthesis, suggesting that this compound may interact with proteins or enzymes in the body .
Mode of Action
The mode of action of this compound is likely related to its Boc-protected amine group . Boc (tert-butoxycarbonyl) is a protective group used in organic synthesis. It’s stable towards most nucleophiles and bases, allowing for selective reactions . When the Boc group is removed under acidic conditions, it reveals a reactive amine group that can interact with other molecules .
Biochemical Pathways
Given its structure, it’s plausible that it could be involved in pathways related to protein synthesis or modification, given the common use of boc-protected amines in peptide synthesis .
Pharmacokinetics
The presence of the fluoromethyl group might also influence its metabolic stability .
Result of Action
The removal of the boc group under certain conditions would result in the exposure of a reactive amine group, which could then interact with other molecules in the cell .
Action Environment
Environmental factors such as pH and temperature can influence the action, efficacy, and stability of this compound . For instance, the Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the local pH could influence the compound’s reactivity and, consequently, its biological activity.
Propiedades
IUPAC Name |
tert-butyl N-[2-(fluoromethyl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-12(2,3)16-11(15)14-10-7-5-4-6-9(10)8-13/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKWZDAGJLDLIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=C1CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

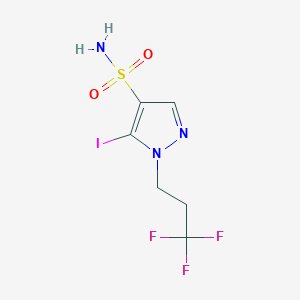
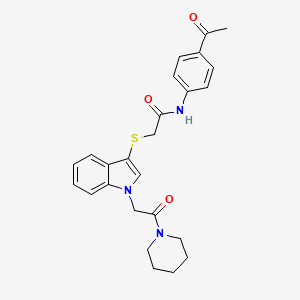
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-{[3-(trifluoromethyl)phenyl]methyl}propanamide](/img/structure/B2872228.png)
![3-ethyl-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2872229.png)

![N-((4-hydroxychroman-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2872233.png)
![2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2872235.png)
![(2Z)-2-[(4-chlorophenyl)sulfonyl]-3-{[4-(diethylamino)phenyl]amino}prop-2-enenitrile](/img/structure/B2872237.png)
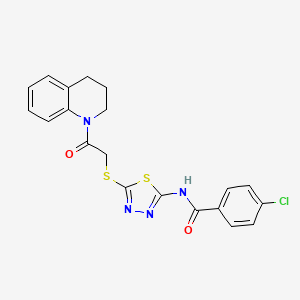
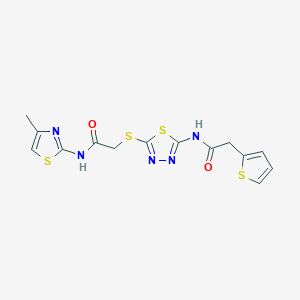
![N-cyclopentyl-4-(N,N-dimethylsulfamoyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2872240.png)

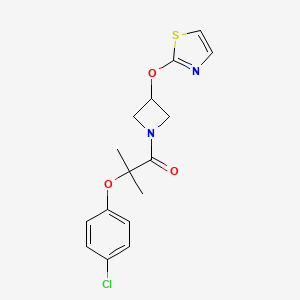
![5-[1-(hydroxyimino)ethyl]-4-methyl-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2872244.png)